ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Brand Name: Vulcanchem
CAS No.: 60437-17-4
VCID: VC0018762
InChI: InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3/b19-13+,20-15+,21-17+
SMILES: CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C22H36O2
Molecular Weight: 332.5 g/mol

ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate

CAS No.: 60437-17-4

VCID: VC0018762

Molecular Formula: C22H36O2

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate - 60437-17-4

Description

Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate is a chemical compound characterized by a complex structure featuring multiple double bonds and methyl groups. It plays a significant role in various chemical and biological processes, making it a subject of interest in scientific research. This compound is used as a precursor in synthesizing complex organic molecules and as a reagent in various chemical reactions. Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

The synthesis of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate involves several steps, typically starting with preparing key intermediates. In industrial settings, production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes using advanced catalytic systems and continuous flow reactors to ensure consistent quality and high throughput. Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Similar compounds include ethyl 2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamido]acetate and ethyl 2-[({[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]oxy}carbonyl)amino]acetate. What sets ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. This distinct structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications.

CAS No. 60437-17-4
Product Name ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
IUPAC Name ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Standard InChI InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3/b19-13+,20-15+,21-17+
Standard InChIKey BFYVSGCRUDETNO-JYQWTDEISA-N
SMILES CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Synonyms 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraensaeureaethylester;
PubChem Compound 5366011
Last Modified Sep 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator